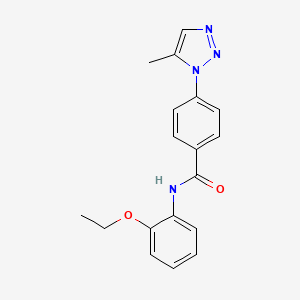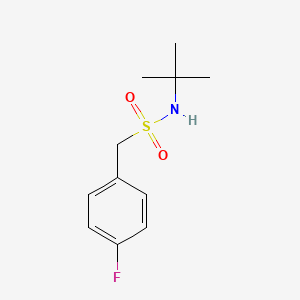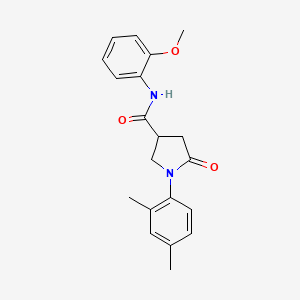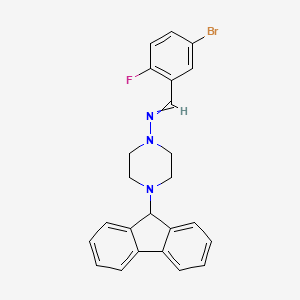![molecular formula C13H16ClFN2O2 B4876764 1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B4876764.png)
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-chloro-4-fluorophenoxy)acetyl]-4-methylpiperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is also known as CFM-2, and it belongs to the class of piperazine derivatives. CFM-2 has been extensively studied for its biological and pharmacological properties, and it has shown promising results in various preclinical studies.
Mecanismo De Acción
The mechanism of action of CFM-2 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer and inflammation. CFM-2 has been shown to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cancer cell survival and proliferation. CFM-2 has also been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
CFM-2 has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating caspases and inducing DNA damage. CFM-2 has also been shown to inhibit cell migration and invasion, which are critical processes in cancer metastasis. In addition, CFM-2 has been found to reduce the production of reactive oxygen species, which are involved in the pathogenesis of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CFM-2 as a research tool is its potent anti-cancer and anti-inflammatory activity. The compound has shown promising results in various preclinical studies, and it has the potential to be developed into a therapeutic agent. However, one of the limitations of CFM-2 is its relatively low solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for research on CFM-2. One area of interest is the development of analogs of CFM-2 that possess improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of CFM-2 in various diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the elucidation of the mechanism of action of CFM-2 could provide valuable insights into the regulation of cancer and inflammation.
Métodos De Síntesis
The synthesis of CFM-2 involves the reaction of 1-(3-chloro-4-fluorophenoxy)acetyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in good yields. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
CFM-2 has been studied for its potential therapeutic applications in various areas such as cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and it has been found to possess potent anti-cancer activity against various cancer cell lines. CFM-2 has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN2O2/c1-16-4-6-17(7-5-16)13(18)9-19-10-2-3-12(15)11(14)8-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNSNLIHAUGBGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4876682.png)
![4-[2-(methylthio)-5-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4876686.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)

![methyl 5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4876716.png)
![(4-chloro-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4876721.png)

![3-{[(benzylthio)methyl]amino}-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4876724.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)

![ethyl 2-{[({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876746.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4876750.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4876759.png)

